



## Glovadalen (UCB0022): Application Notes for **Preclinical and Clinical Research**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glovadalen (also known as UCB0022) is an investigational small molecule that acts as a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] It is currently under development by UCB Biopharma for the treatment of Parkinson's disease.[1] As an orally active and centrally penetrant compound, **Glovadalen** offers a novel therapeutic approach by selectively enhancing the signaling of the D1 receptor in the presence of endogenous dopamine.[2][3] This mechanism is intended to improve motor control with a potentially lower risk of the side effects associated with direct dopamine agonists.[2]

These application notes provide a summary of the available preclinical and clinical data on **Glovadalen**, focusing on its mechanism of action, dosage, and administration in research settings.

#### **Mechanism of Action**

Glovadalen is a selective positive allosteric modulator of the dopamine D1 receptor (D1 PAM). [4] Unlike direct agonists that activate the receptor independently, **Glovadalen** binds to a site on the D1 receptor that is distinct from the dopamine binding site.[2] This allosteric binding enhances the receptor's response to dopamine, thereby potentiating its downstream signaling. In vitro studies have shown that **Glovadalen** can increase the potency of dopamine to activate



the D1 receptor by approximately 10-fold, without having any significant activity at other dopamine receptor subtypes (D2, D3, D4) at concentrations up to 10  $\mu$ M.[1][4]

The primary signaling pathway of the D1 receptor involves the activation of G $\alpha$ s protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). As a PAM, **Glovadalen** is thought to facilitate a more efficient coupling between the D1 receptor and the Gs protein, leading to an amplified intracellular signal in the presence of dopamine. This targeted enhancement of dopaminergic signaling in brain regions critical for motor function forms the basis of its therapeutic potential in Parkinson's disease.

# Dopamine D1 Receptor Signaling Pathway with Glovadalen



Click to download full resolution via product page

Caption: **Glovadalen** allosterically modulates the D1 receptor, enhancing dopamine-mediated signaling.

#### **Preclinical Research Data**

Limited quantitative preclinical data for **Glovadalen** is publicly available. However, studies in a primate model of Parkinson's disease have demonstrated its potential efficacy.



| Research<br>Model              | Administration         | Dosage                | Key Findings                                                                                                            | Reference |
|--------------------------------|------------------------|-----------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
| MPTP-treated<br>macaques       | Oral (single<br>doses) | Not specified         | - Improved motor disability similar to levodopa Reduced incidence of severe dyskinesia compared to levodopa.            | [4]       |
| In vitro cell-<br>based assays | Not applicable         | Nanomolar<br>affinity | - Selectively binds to D1 receptors Enhances the potency of dopamine to activate D1 receptors by approximately 10-fold. | [4]       |

# Experimental Workflow: Preclinical Evaluation of Glovadalen





Click to download full resolution via product page

Caption: A logical workflow for the preclinical evaluation of **Glovadalen**.

### **Clinical Research Data**



**Glovadalen** is currently in Phase 2 clinical development for Parkinson's disease. The following tables summarize the available information on the clinical trials.

**Phase 1 Clinical Trial** 

| Trial<br>Identifier | Patient<br>Population                                          | Administratio<br>n | Dosage                              | Key Findings                                                                                                                                                                                                                                | Reference |
|---------------------|----------------------------------------------------------------|--------------------|-------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Not specified       | Healthy volunteers and people with Parkinson's disease (n=100) | Oral               | Single and multiple ascending doses | - Generally well- tolerated Most common adverse events were mild to moderate: insomnia, dizziness, and decreased appetite Higher doses led to transient increases in heart rate and blood pressure, which were mitigated by dose titration. | [2]       |

## **Phase 2 Clinical Trial (ATLANTIS)**



| Trial<br>Identifier | Patient<br>Population                                                                                   | Administratio<br>n                            | Dosage                                                                | Primary<br>Outcome                                                 | Reference |
|---------------------|---------------------------------------------------------------------------------------------------------|-----------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------|-----------|
| NCT0605598<br>5     | Patients with<br>advanced<br>Parkinson's<br>disease<br>experiencing<br>motor<br>fluctuations<br>(n=189) | Oral,<br>adjunctive to<br>levodopa<br>therapy | Two different<br>doses (low-<br>dose and<br>high-dose)<br>vs. placebo | Change from baseline in the average number of "OFF" hours per day. | [2][5]    |

#### **Protocols for Administration in Research Models**

Detailed protocols for the administration of **Glovadalen** in research models are not publicly available. However, based on the available information, the following general guidelines can be inferred for preclinical and clinical research.

### **Preclinical Administration (Based on Macaque Studies)**

- Route of Administration: Oral gavage is the likely route for non-human primate studies, consistent with the "oral" administration described.[4]
- Formulation: Glovadalen would need to be formulated in a suitable vehicle for oral administration. The choice of vehicle would depend on the physicochemical properties of the compound and would require appropriate solubility and stability testing.
- Dosage: The specific dosages used in the MPTP-macaque model have not been disclosed.
   Dose-ranging studies would be necessary to determine the optimal therapeutic window in any new animal model.
- Administration Schedule: In the reported study, single doses were administered.[4] For chronic studies, the dosing frequency would need to be determined based on the pharmacokinetic profile of Glovadalen in the specific species.

### Clinical Administration (Based on Phase 1 and 2 Trials)



- Route of Administration: Oral.[2]
- Formulation: The specific formulation used in the clinical trials is not detailed, but it is an oral dosage form.
- Dosage: The exact dosages for the "low-dose" and "high-dose" arms in the ATLANTIS trial
  are not specified in the available resources. Phase 1 studies utilized single and multiple
  ascending doses to establish safety and tolerability.[2] Dose titration was employed to
  manage side effects.[2]
- Administration Schedule: In the Phase 2 trial, Glovadalen is administered as an adjunctive treatment to a stable dose of standard-of-care, including at least levodopa therapy.[5]

#### Conclusion

**Glovadalen** (UCB0022) is a promising D1 receptor positive allosteric modulator with demonstrated preclinical efficacy in a primate model of Parkinson's disease and a favorable safety profile in early clinical trials. As a selective enhancer of endogenous dopamine signaling, it represents a targeted approach to improving motor symptoms in Parkinson's disease. Further research and the full disclosure of clinical trial results will provide a more comprehensive understanding of its therapeutic potential, optimal dosage, and administration protocols. Researchers investigating **Glovadalen** should consult UCB for more detailed information on the compound and its handling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glovadalen Wikipedia [en.wikipedia.org]
- 2. alzforum.org [alzforum.org]
- 3. UCB presents key data from Alzheimer's and Parkinson's disease research programs at AD/PD 2025 | UCB [ucb.com]



- 4. mdsabstracts.org [mdsabstracts.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Glovadalen (UCB0022): Application Notes for Preclinical and Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15620572#glovadalen-dosage-and-administration-in-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com